molecular formula C7H11N B2739244 2-Methylcyclopentane-1-carbonitrile CAS No. 2826-50-8

2-Methylcyclopentane-1-carbonitrile

Cat. No.: B2739244
CAS No.: 2826-50-8
M. Wt: 109.172
InChI Key: ZJIHBZDKEFKVBZ-UHFFFAOYSA-N
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Description

2-Methylcyclopentane-1-carbonitrile is an organic compound with the molecular formula C7H11N It is a nitrile derivative of cyclopentane, where a methyl group is attached to the second carbon of the cyclopentane ring, and a nitrile group (-CN) is attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylcyclopentane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 2-methylcyclopentanone with hydroxylamine to form the corresponding oxime, followed by dehydration to yield the nitrile. The reaction conditions typically involve the use of a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-methylcyclopentene followed by ammoxidation. This process requires specific catalysts and reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methylcyclopentane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylcyclopentane-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylcyclopentane-1-carbonitrile involves its interaction with various molecular targets. The nitrile group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in synthetic chemistry to create complex molecules with specific biological activities. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: A ketone derivative of cyclopentane.

    2-Methylcyclopentanone: A methylated ketone derivative.

    Cyclopentanenitrile: A nitrile derivative without the methyl group.

Uniqueness

2-Methylcyclopentane-1-carbonitrile is unique due to the presence of both a methyl group and a nitrile group on the cyclopentane ring. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis. Its reactivity and versatility in forming various derivatives set it apart from similar compounds .

Properties

IUPAC Name

2-methylcyclopentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N/c1-6-3-2-4-7(6)5-8/h6-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIHBZDKEFKVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2826-50-8
Record name 2-methylcyclopentane-1-carbonitrile
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